N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide
Description
Properties
CAS No. |
6649-36-1 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(3-phenacyl-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
KSMULDOXJNPNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reactions
The synthesis begins with the preparation of 2-cyano-3-mercapto-3-phenylaminoacrylamides . These are obtained via the reaction of phenylisothiocyanate with cyanacetamide, following procedures similar to those described in recent studies. The key intermediate, 2-cyano-3-mercapto-3-phenylaminoacrylamide , serves as the precursor for subsequent cyclization reactions.
Formation of Thiazolidine Ring
The core step involves cyclization of the mercaptoacrylamide intermediate with suitable reagents to form the thiazolidine ring . This is achieved via refluxing with chloroacetic acid derivatives or phenacyl bromides in ethanol, which facilitates the formation of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides .
2-cyano-3-mercapto-3-phenylaminoacrylamide + chloroacetic acid derivatives → cyclization → 2-(4-oxo-thiazolidin-2-ylidene)-acetamide
Functionalization with Aromatic Aldehydes
The methylene group at position 5 of the thiazolidine ring exhibits activity and reacts with aromatic aldehydes to produce arylidene derivatives . This condensation is performed under reflux in acetic acid with sodium acetate, yielding compounds such as N-[3-(2-oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide .
Specific Synthetic Protocols
Refluxing of Mercaptoacrylamide with Chloroacetic Acid Derivatives
-
- 2-cyano-3-mercapto-3-phenylaminoacrylamide (2.5 mmol)
- Chloroacetic acid derivatives (2.5 mmol)
- Ethanol (10 mL)
- Pyridine (0.2 mL)
-
- Mix reagents in ethanol and reflux for 3 hours.
- Cool the mixture, filter the precipitate.
- Wash with ethanol, dry, and recrystallize from ethanol-DMF.
-
- Formation of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides with yields around 77-83%.
Condensation with Aromatic Aldehydes
-
- The synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamide (2.5 mmol)
- Aromatic aldehyde (2.5 mmol)
- Sodium acetate (0.2 g)
- Acetic acid (10 mL)
-
- Reflux the mixture for 3 hours.
- Filter, wash, and crystallize.
-
- Formation of arylidene derivatives such as This compound .
Data Tables Summarizing Preparation Outcomes
| Step | Reagents | Conditions | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|---|---|
| 1 | 2-cyano-3-mercapto-3-phenylaminoacrylamide + chloroacetic acid derivatives | Reflux in ethanol | 77-83 | 216-222 | 1H NMR, MS, Elemental Analysis |
| 2 | Thiazolidine derivative + aromatic aldehyde | Reflux in acetic acid | 75-90 | >270 | 1H NMR, MS, Elemental Analysis |
Research Outcomes and Biological Relevance
Recent research indicates that these synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides exhibit promising antimicrobial activities, especially against bacterial strains like Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggests that modifications at the aromatic ring and the thiazolidine core influence biological efficacy.
Notes on Reaction Mechanisms and Optimization
- The cyclization process involves nucleophilic attack of the thiol group on the electrophilic carbon of the chloroacetic acid derivative.
- Aromatic aldehyde condensation proceeds via Schiff base formation, stabilized by the conjugation within the thiazolidine ring.
- Reaction conditions such as reflux temperature, solvent choice, and reagent molar ratios critically influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone/Thiazole Moieties
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Structure: Features a trimethoxybenzylidene-substituted thiazolidinone linked to a trifluoromethylphenyl acetamide.
- Properties : High yield (89%), melting point 160–161°C, and distinct spectroscopic signatures (e.g., δ 3.73 ppm for CH3 in $^1$H-NMR) .
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to Levamisole’s phenyl group.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- Structure : Rhodanine core with a benzylidene substituent and 2-methylphenyl acetamide.
- Properties : Synthesized via efficient protocols; characterized by IR, NMR, and mass spectrometry .
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
Quinazolinone and Indole Derivatives
N-(Substituted) Thioacetamide Quinazolinones
- Examples: Compounds 5–10 in feature sulfamoylphenyl-quinazolinone cores with varying aryl acetamide substituents.
- Properties : Melting points range from 170.5°C to 315.5°C, with yields between 68% and 91% .
- Key Differences : The sulfamoyl group enhances hydrogen-bonding capacity, improving target affinity but reducing solubility compared to Levamisole.
2-Oxoindoline Derivatives
Physicochemical and Pharmacological Comparisons
Melting Points and Solubility
- Levamisole : Lower melting point (~100–150°C inferred from analogues) suggests moderate intermolecular forces.
- Sulfonamide Derivatives : Higher melting points (e.g., 315.5°C for compound 8) indicate strong hydrogen bonding .
- Trimethoxybenzylidene Analogues : Moderate m.p. (160–161°C) reflects balanced lipophilicity and crystallinity .
Biological Activity
N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide, a compound with the chemical formula C13H14N2O2S and CAS number 6649-36-1, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinylidene structure, characterized by a phenylethyl group that enhances its biological activity. Its molecular weight is approximately 262.33 g/mol, with a density of 1.25 g/cm³ and a boiling point of 429.7°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 429.7°C |
| CAS Number | 6649-36-1 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Studies suggest that it may inhibit specific cancer cell lines through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent:
- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, modulating their activities to influence cancer cell proliferation and survival .
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential for further development as an anticancer drug .
- Comparative Efficacy : When compared to other thiazolidine derivatives, this compound has shown superior activity in inhibiting tumor growth in specific models, highlighting its unique structural advantages .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other therapeutic potentials:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidine compounds exhibit antimicrobial properties against various bacterial and fungal pathogens .
- Antifungal Potential : Research has also explored the fungicidal activity of thiazolidine derivatives, with some showing promising results against phytopathogenic fungi .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : The synthesis typically involves the reaction of thiazolidine derivatives with acetamides under controlled conditions to yield the target compound .
- Biological Evaluation : In vitro assays have been employed to assess the cytotoxicity and antimicrobial efficacy of synthesized compounds, revealing a correlation between structural features and biological activity .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide and related thiazolidinone derivatives?
- Methodology :
- Core formation : React 2-amino-thiazole derivatives with ketones or aldehydes under reflux conditions to form the thiazolidinone ring. For example, sodium azide (NaN₃) can be used in toluene:water (8:2) for azide substitution .
- Functionalization : Introduce acetamide groups via nucleophilic acyl substitution. Chloroacetyl chloride is a common reagent for introducing chloroacetamide intermediates, followed by substitution with amines .
- Purification : Monitor reactions by TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic methods are commonly employed to characterize thiazolidinone derivatives?
- Techniques :
- NMR (¹H, ¹³C) : Assigns proton environments (e.g., δ 2.14 ppm for acetyl groups) and carbon backbone .
- IR Spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for thiazolidinone C=O) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI/APCI(+) for [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) of thiazolidinone derivatives for antifungal activity?
- Strategies :
- Substituent Variation : Modify phenyl or alkyl groups at the 3-position of the thiazolidinone core to assess steric/electronic effects .
- In vitro Assays : Test against Candida albicans or Aspergillus strains using broth microdilution (MIC values). Activity trends correlate with electron-withdrawing substituents enhancing antifungal potency .
- Cytotoxicity Parallels : Compare antifungal efficacy with cytotoxicity in mammalian cells (e.g., lung cancer A549 cells) to identify selective derivatives .
Q. What methodologies resolve discrepancies in biological activity data across studies?
- Approaches :
- Assay Standardization : Control variables like cell line (e.g., leukemia HL-60 vs. K562), compound purity (>95%), and incubation time .
- Data Normalization : Use reference compounds (e.g., fluconazole for antifungal studies) to calibrate activity thresholds .
- Meta-Analysis : Cross-reference studies (e.g., Zhou et al. 2008 vs. Chandrappa et al. 2009) to identify cell-line-specific responses .
Q. How can reaction conditions be optimized to enhance synthetic yields?
- Optimization Parameters :
- Solvent Systems : Toluene:water (8:2) improves solubility of azide intermediates .
- Reagent Ratios : Excess sodium azide (1.5 eq) ensures complete substitution .
- Temperature/Time : Reflux for 5–7 hours minimizes side products (e.g., hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
